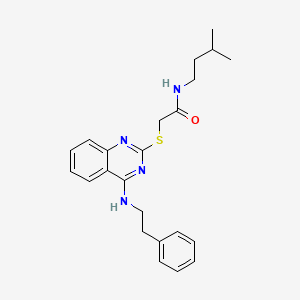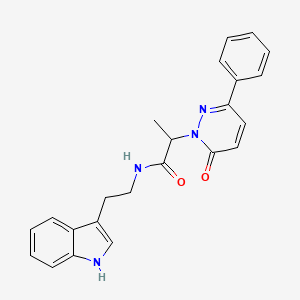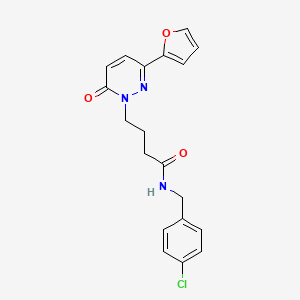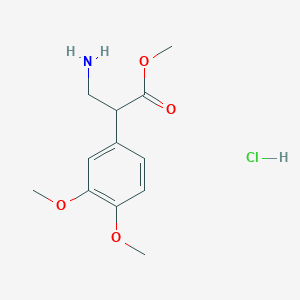![molecular formula C13H20N2O3S2 B2691594 N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide CAS No. 2094506-19-9](/img/structure/B2691594.png)
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DASPMI, and its chemical formula is C14H20N2O2S2.
Applications De Recherche Scientifique
DASPMI has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DASPMI has been used as a selective blocker of AMPA receptors, which are involved in synaptic transmission and plasticity. DASPMI has also been shown to have potential applications in cancer research, as it inhibits the growth of cancer cells in vitro and in vivo. Furthermore, DASPMI has been used as a lead compound for the development of new drugs targeting AMPA receptors.
Mécanisme D'action
DASPMI acts as a selective blocker of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the central nervous system. By blocking the AMPA receptors, DASPMI reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal activity. The mechanism of action of DASPMI has been extensively studied, and it is considered to be a reliable and selective blocker of AMPA receptors.
Biochemical and Physiological Effects:
DASPMI has been shown to have various biochemical and physiological effects, including the inhibition of the growth of cancer cells, the reduction of neuronal activity, and the improvement of cognitive function. In cancer cells, DASPMI inhibits the proliferation and induces apoptosis, which can lead to the death of cancer cells. In the central nervous system, DASPMI reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal activity. Furthermore, DASPMI has been shown to improve cognitive function in animal models, which suggests its potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DASPMI has several advantages and limitations for lab experiments. One of the advantages is its selectivity for AMPA receptors, which makes it a reliable tool for studying the role of AMPA receptors in various physiological and pathological conditions. Furthermore, DASPMI has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of DASPMI is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on DASPMI. One of the directions is the development of new drugs targeting AMPA receptors based on the structure of DASPMI. Furthermore, the potential applications of DASPMI in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, should be further explored. Additionally, the mechanisms underlying the anticancer effects of DASPMI should be investigated in more detail, which can lead to the development of new cancer therapies. Overall, the research on DASPMI has significant potential for the development of new drugs and the advancement of various fields of science.
Méthodes De Synthèse
The synthesis of DASPMI involves the reaction of 2-acetylthiophene with diethyl sulfamoyl chloride and sodium hydride. The resulting product is then reacted with propargyl bromide, and the final product is obtained after purification through column chromatography. The synthesis method of DASPMI has been reported in various scientific journals, and it is considered to be a reliable and efficient method for obtaining the compound.
Propriétés
IUPAC Name |
N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-4-12(16)14-10-9-11-7-8-13(19-11)20(17,18)15(5-2)6-3/h4,7-8H,1,5-6,9-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAOLFWNUMVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)
![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)
![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide](/img/structure/B2691521.png)
![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)
![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)


![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)
